molecular formula C15H11NOS B11953148 (3-Amino-1-benzothien-2-YL)(phenyl)methanone CAS No. 34761-15-4

(3-Amino-1-benzothien-2-YL)(phenyl)methanone

Cat. No.: B11953148
CAS No.: 34761-15-4
M. Wt: 253.32 g/mol
InChI Key: PNQXXUJEXCCYND-UHFFFAOYSA-N
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Description

(3-Amino-1-benzothien-2-YL)(phenyl)methanone is an organic compound with the molecular formula C15H11NOS. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group attached to the benzothiophene ring and a phenyl group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzothien-2-YL)(phenyl)methanone typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.

    Attachment of Phenylmethanone: The final step involves the attachment of the phenylmethanone moiety through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of benzothiophene intermediates and amination reagents.

    Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and catalyst loading.

    Purification: Purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzothien-2-YL)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

(3-Amino-1-benzothien-2-YL)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science:

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of (3-Amino-1-benzothien-2-YL)(phenyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(phenyl)methanone: This compound has a similar benzothiophene core but differs in the substitution pattern and the presence of a methyl group.

    (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone: This compound has a pyridinyl group instead of a phenyl group, leading to different chemical and biological properties.

Uniqueness

    Structural Features: The unique combination of the amino group, benzothiophene core, and phenylmethanone moiety gives (3-Amino-1-benzothien-2-YL)(phenyl)methanone distinct chemical properties.

    Biological Activity: Its specific substitution pattern and functional groups contribute to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

34761-15-4

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

(3-amino-1-benzothiophen-2-yl)-phenylmethanone

InChI

InChI=1S/C15H11NOS/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2

InChI Key

PNQXXUJEXCCYND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3S2)N

Origin of Product

United States

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